N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
Description
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This specific compound features a chromen-2-one core structure, which is modified with various functional groups to enhance its chemical and biological properties.
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-14-18-9-10-20(30-16(3)23(28)25-12-11-21(26)27)15(2)22(18)31-24(29)19(14)13-17-7-5-4-6-8-17/h4-10,16H,11-13H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
VHXBSCKUGFAZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base to form the chromen-2-one ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with various molecular targets and pathways. The chromen-2-one core can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The presence of benzyl and dimethyl groups enhances its binding affinity to these targets, increasing its biological activity .
Comparison with Similar Compounds
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant that inhibits vitamin K epoxide reductase, preventing blood clot formation.
Dicoumarol: Another anticoagulant that acts similarly to warfarin.
Esculetin: A natural coumarin with antioxidant and anti-inflammatory properties.
Umbelliferone: A coumarin derivative with antimicrobial and anticancer activities.
The unique combination of functional groups in this compound distinguishes it from these compounds, providing it with distinct chemical and biological properties .
Biological Activity
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine, also known as N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on diverse research findings.
Molecular Formula
- Molecular Formula : C23H23NO6
- Molecular Weight : 409.4 g/mol
Structure
The compound features a coumarin backbone with a benzyl group and a beta-alanine moiety. The chromen-2-one structure allows for interactions with various biological targets.
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of coumarin derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to reduced proliferation rates.
- Induction of Apoptosis : Activation of caspases and modulation of apoptotic pathways have been observed.
- Inhibition of Angiogenesis : Some derivatives inhibit the formation of new blood vessels, thereby limiting tumor growth.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. This includes:
- Reduction of Pro-inflammatory Cytokines : The compound can downregulate the expression of cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : It may interfere with the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on various coumarin derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential.
Case Study 2: Anticancer Mechanisms
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptosis markers (Annexin V positive cells), confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
